tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-fluoropyridinyl moiety, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate typically involves the reaction of 3-chloro-5-fluoropyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is then heated to promote the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro or fluoro groups.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The chloro and fluoro groups on the pyridine ring can enhance the compound’s binding affinity to its target by forming additional interactions such as hydrogen bonds and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
- tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
Uniqueness
tert-Butyl (3-chloro-5-fluoropyridin-2-yl)(methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring. The presence of both chloro and fluoro groups in specific positions can influence its reactivity and binding properties, making it distinct from other similar compounds. This unique structure can result in different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C11H14ClFN2O2 |
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Molecular Weight |
260.69 g/mol |
IUPAC Name |
tert-butyl N-(3-chloro-5-fluoropyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15(4)9-8(12)5-7(13)6-14-9/h5-6H,1-4H3 |
InChI Key |
MXMWASSFENADFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)F)Cl |
Origin of Product |
United States |
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